molecular formula C8H6ClN B1583584 3-Chloro-2-methylbenzonitrile CAS No. 54454-12-5

3-Chloro-2-methylbenzonitrile

Cat. No. B1583584
Key on ui cas rn: 54454-12-5
M. Wt: 151.59 g/mol
InChI Key: FKFZTNLSUJCIMG-UHFFFAOYSA-N
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Patent
US04244966

Procedure details

Sodium cyanide (58 g, 1.18 mol) in 90 ml of water is added to cuprous chloride (44 g, 0.44 mol) in 180 ml of water while stirring mechanically in a 5 l. 3-necked flask. Evolution of heat results and the cuprous chloride dissolves. This is then cooled in an ice bath to 0° C. A milky suspension of cuprous cyanide results. To this is added 90 ml of toluene. 6 N Hydrochloric acid (125 ml) is added slowly to 3-chloro-2-methylaniline (50 g, 0.35 mol) in a 2 l. erlenmeyer flask, while cooling and swirling. A solution of sodium nitrite (25 g, 0.36 mol) in 70 ml of water is added dropwise to the hydrochloride suspension. Ice is added when required, keeping the temperature at 0° C. Anhydrous sodium carbonate is added until the diazonium hydrochloride solution is neutral to pH paper. This is then added slowly to the cold stirring cuprous cyanide suspension, the temperature not being allowed to rise above 5° C. The reaction is then stirred at 0°-5° C. for 0.5 hr, allowed to reach room temperature over a 2 hr period and then heated to 50° C. on the steam bath. After remaining at room temperature overnight, the product is steam distilled off. The distillate is extracted with benzene, washed with 10% hydrochloric acid, dried and evaporated to afford 28 g of the title compound that solidified on standing.
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
58 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
44 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
125 mL
Type
reactant
Reaction Step Six
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
25 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
70 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
diazonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Cl.[Cl:5][C:6]1[C:7]([CH3:13])=[C:8]([CH:10]=[CH:11][CH:12]=1)N.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.C1(C)C=CC=CC=1>[Cl:5][C:6]1[C:7]([CH3:13])=[C:8]([CH:10]=[CH:11][CH:12]=1)[C:1]#[N:2] |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
58 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
cuprous chloride
Quantity
44 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
O
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Step Seven
Name
Quantity
25 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
diazonium hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring mechanically in a 5 l
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Evolution of heat
CUSTOM
Type
CUSTOM
Details
results
CUSTOM
Type
CUSTOM
Details
results
TEMPERATURE
Type
TEMPERATURE
Details
erlenmeyer flask, while cooling
ADDITION
Type
ADDITION
Details
Ice is added when
CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
This is then added slowly to the
CUSTOM
Type
CUSTOM
Details
to rise above 5° C
STIRRING
Type
STIRRING
Details
The reaction is then stirred at 0°-5° C. for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. on the steam bath
WAIT
Type
WAIT
Details
After remaining at room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
distilled off
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted with benzene
WASH
Type
WASH
Details
washed with 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C#N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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